

An In-depth Technical Guide to 1,1,3,3-Tetramethylcyclopentane

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylcyclopentane

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Introduction

1,1,3,3-Tetramethylcyclopentane is a saturated monocyclic hydrocarbon. As a cycloalkane, its properties are defined by the five-membered carbon ring and the four methyl group substituents. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, physicochemical properties, and available spectral data. Additionally, a generalized synthesis protocol is outlined based on common organic chemistry principles. This document is intended for professionals in research and development who require detailed chemical information.

IUPAC Naming and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is **1,1,3,3-tetramethylcyclopentane**.^[1]

The naming convention is determined as follows:

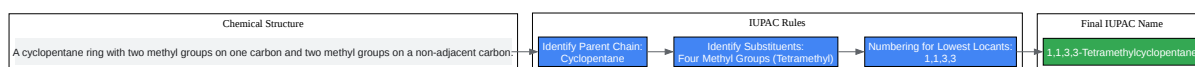
- **Parent Chain:** The five-membered ring is the parent structure, hence the root name "cyclopentane".
- **Substituents:** There are four methyl ($-CH_3$) groups attached to the ring. The prefix "tetra-" indicates four identical substituents.

- **Numbering:** The carbon atoms of the cyclopentane ring are numbered to give the substituents the lowest possible locants. Numbering begins at one of the geminally substituted carbons as position 1. This results in two methyl groups at position 1 and two methyl groups at position 3.

The chemical structure is as follows:

- **Molecular Formula:** C₉H₁₈^[2]
- **SMILES:** CC1(CCC(C1)(C)C)C^[1]
- **InChI:** InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3^[1]

The logical relationship for deriving the IUPAC name from the structure is illustrated in the diagram below.



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Figure 1: IUPAC Naming Workflow for **1,1,3,3-Tetramethylcyclopentane**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1,1,3,3-tetramethylcyclopentane** is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Weight	126.24 g/mol	[1]
CAS Number	50876-33-0	[2]
Appearance	Not specified, expected to be a colorless liquid	
Boiling Point	Data not readily available	[1]
Melting Point	Data not readily available	[1]
Density	Data not readily available	[1]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS)	m/z of major fragments: Data not fully detailed, but spectrum available.	[1]
¹³ C NMR	Spectrum available, specific chemical shifts not detailed in search results.	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available, specific peaks not detailed in search results.	[1][3]

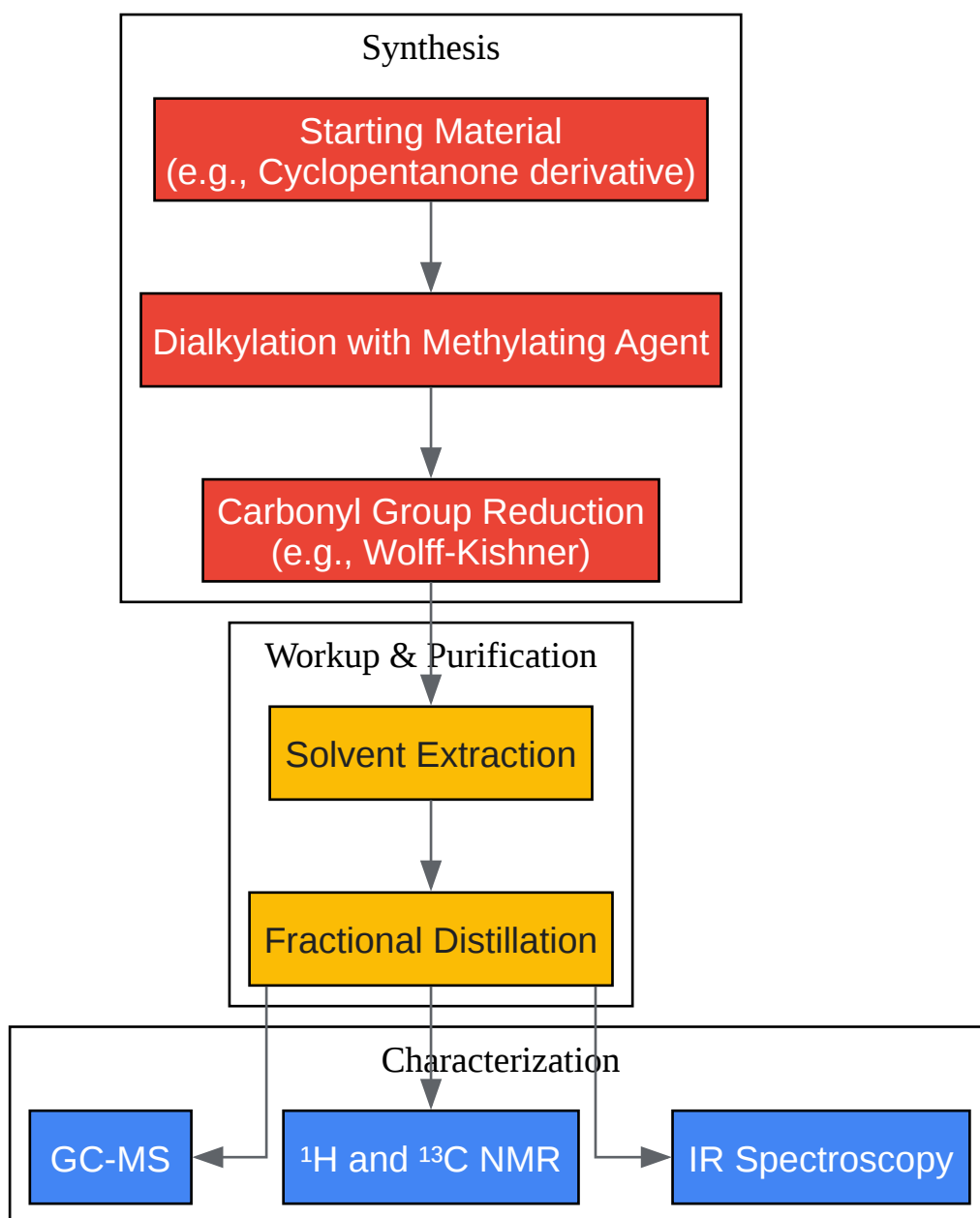
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1,1,3,3-tetramethylcyclopentane** is not readily available in the searched literature, a generalized synthesis can be proposed based on established organic chemistry reactions. A plausible route would involve the dialkylation of a cyclopentanone derivative followed by reduction of the carbonyl group.

Generalized Synthesis Method: Dialkylation and Reduction

- Step 1: α,α' -Dialkylation of Cyclopentanone.
 - Reaction: Cyclopentanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This is followed by reaction with an alkylating agent, such as methyl iodide, to introduce the first two methyl groups. A second deprotonation and alkylation step would be required to add the subsequent methyl groups. A more direct approach might involve the use of a precursor that already contains some of the methyl groups.
- Step 2: Reduction of the Carbonyl Group (Wolff-Kishner or Clemmensen Reduction).
 - Wolff-Kishner Reduction: The resulting tetramethylcyclopentanone is treated with hydrazine (H_2NNH_2) and a strong base (e.g., KOH) at high temperatures to reduce the ketone to a methylene group.
 - Clemmensen Reduction: Alternatively, the ketone can be reduced using amalgamated zinc (Zn(Hg)) in the presence of a strong acid (e.g., HCl).

The following diagram illustrates a generalized workflow for the synthesis and characterization of **1,1,3,3-tetramethylcyclopentane**.



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